molecular formula C7H9N3O2 B1592301 N-ethyl-3-nitropyridin-4-amine CAS No. 562825-95-0

N-ethyl-3-nitropyridin-4-amine

Cat. No.: B1592301
CAS No.: 562825-95-0
M. Wt: 167.17 g/mol
InChI Key: RFSOTSMANIOZPD-UHFFFAOYSA-N
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Description

N-ethyl-3-nitropyridin-4-amine is an organic compound with the molecular formula C7H9N3O2 It is a derivative of pyridine, characterized by the presence of an ethyl group attached to the nitrogen atom and a nitro group at the third position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-3-nitropyridin-4-amine typically involves the nitration of pyridine derivatives followed by the introduction of an ethyl group. One common method involves the reaction of 3-nitropyridine with ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol, with the temperature maintained at around 60-80°C. The product is then purified through recrystallization or chromatography to obtain this compound with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the continuous addition of reactants and solvents, with the reaction mixture being constantly stirred and maintained at the desired temperature. The product is then separated and purified using industrial-scale chromatography or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-3-nitropyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

N-ethyl-3-nitropyridin-4-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-ethyl-3-nitropyridin-4-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The exact molecular pathways involved are still under investigation, but it is believed to involve interactions with enzymes and receptors in the cell .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-3-nitropyridin-4-amine is unique due to the presence of both the ethyl and nitro groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-ethyl-3-nitropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-2-9-6-3-4-8-5-7(6)10(11)12/h3-5H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFSOTSMANIOZPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=NC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40620382
Record name N-Ethyl-3-nitropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

562825-95-0
Record name N-Ethyl-3-nitropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a manner similar to example 31, the title compound was prepared from 4-chloro-3-nitropyridine, prepared according to published procedure [J. Med. Chem. 1996, 39, 487–493], and ethylamine. 1H-NMR (CDCl3): δ 9.22 (1H, s), 8.30 (1H, d), 8.10 (1H, br s), 6.71 (1H, d), 3.40 (2H, m), 1.39 (3H, t).
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Synthesis routes and methods II

Procedure details

4-Methoxy-3-nitropyridine hydrochloride (11.2 g, 58.9 mmol) in ethanol (75 ml) was treated with a 70% solution of ethylamine in water (64 ml) and heated under reflux for 2 hours. After cooling to room temperature, the solvent was removed in vacuo and the residue dissolved in ethyl acetate and water. The mixture was extracted (×3) with ethyl acetate, washed with water and saturated aqueous sodium chloride solution before drying over magnesium sulfate. Evaporation of the solvent afforded the title compound (11.7 g, 96%).
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75 mL
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64 mL
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96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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